molecular formula C17H12ClN3O3S B2518067 3-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 1251686-38-0

3-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2518067
CAS No.: 1251686-38-0
M. Wt: 373.81
InChI Key: LXJVUEGKGVNJPO-UHFFFAOYSA-N
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Description

This compound features a benzothiophene core substituted at the 3-position with chlorine and a carboxamide group at the 2-position. The carboxamide nitrogen is linked to a 1,3,4-oxadiazole ring, which is further substituted at the 5-position with a 2,5-dimethylfuran-3-yl moiety. This structure combines heterocyclic elements (benzothiophene, oxadiazole, and furan) known for their roles in medicinal chemistry, particularly in modulating pharmacokinetic properties and target binding.

Properties

IUPAC Name

3-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c1-8-7-11(9(2)23-8)16-20-21-17(24-16)19-15(22)14-13(18)10-5-3-4-6-12(10)25-14/h3-7H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJVUEGKGVNJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the dimethylfuran moiety: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of dimethylfuran is reacted with a halogenated precursor.

    Formation of the benzothiophene core: This can be synthesized through a series of reactions starting from a thiophene derivative, involving halogenation and subsequent substitution reactions.

    Final assembly: The final step involves coupling the benzothiophene core with the 1,3,4-oxadiazole ring and the dimethylfuran moiety under appropriate conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzothiophene core, potentially leading to ring-opening or hydrogenation products.

    Substitution: The chloro group in the benzothiophene core can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while substitution of the chloro group can yield various amides, ethers, or thioethers.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its electronic properties could be exploited in the development of organic semiconductors or photovoltaic materials.

    Biological Research: The compound can be used as a probe to study various biological pathways, particularly those involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound from :

3-Chloro-N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

  • Key Differences :
    • Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole ring.
    • Substitutes the dimethylfuran group with a 5-oxo-1-phenylpyrrolidinyl moiety.
  • The pyrrolidinyl group introduces a tertiary amine, which may improve solubility but increase steric hindrance .
Compound from :

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide

  • Key Differences :
    • Features a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole (partially reduced oxadiazole with a thione group).
    • Lacks the benzothiophene core, instead using a simpler benzamide scaffold.
  • Implications: The thione group in the oxadiazole may enhance metal-binding properties but reduce aromaticity, affecting π-stacking interactions.

Substituent Effects

Compound from :

5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

  • Key Differences :
    • Replaces benzothiophene with benzofuran , substituting chlorine with fluorine and methyl groups.
    • Uses a 1,2,5-oxadiazole (isoxazole analog) instead of 1,3,4-oxadiazole.
  • Implications :
    • Fluorine’s electronegativity may improve membrane permeability but reduce steric bulk compared to chlorine.
    • The 1,2,5-oxadiazole’s reduced ring stability could lead to faster metabolic degradation .

Structural Data and Conformational Analysis

provides bond angles and torsional data for a pyrazole-carbaldehyde derivative. For the target compound:

  • The 1,3,4-oxadiazole ring likely adopts a planar conformation, facilitating stacking interactions.
  • The 2,5-dimethylfuran group’s dihedral angle relative to the oxadiazole may influence solubility and binding pocket compatibility .

Data Table: Structural and Functional Comparison

Compound Name / Source Core Structure Heterocycle Type Key Substituents Potential Advantages Limitations
Target Compound Benzothiophene 1,3,4-Oxadiazole 3-Cl, 2,5-dimethylfuran-3-yl High metabolic stability, rigidity Limited solubility in polar solvents
Compound Benzothiophene 1,3,4-Thiadiazole 5-Oxo-1-phenylpyrrolidinyl Enhanced hydrogen bonding Reduced metabolic stability
Compound Benzamide 5-Thioxo-oxadiazole 4-Cl, aliphatic butyl chain Metal-binding capacity Low rigidity, reduced specificity
Compound Benzofuran 1,2,5-Oxadiazole 5-F, 3-methyl Improved permeability Lower thermal stability

Biological Activity

3-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₇H₁₂ClN₃O₃S
Molecular Weight 373.8 g/mol
CAS Number 1251686-38-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The oxadiazole moiety is known to influence various biochemical interactions, potentially acting as an inhibitor for certain enzymes or receptors linked to tumor progression and inflammation.

Potential Mechanisms:

  • Inhibition of Tumor Cell Proliferation : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects. In vitro assays showed that at concentrations of 1 to 4 µM, it reduced cell viability in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung carcinoma) cells.

Cell LineIC₅₀ (µM)Effect on Cell Viability (%)
A4312.570%
A5493.065%
H12994.060%

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

In another study focusing on inflammatory models, the compound was shown to significantly decrease levels of inflammatory markers. The reduction in IL-6 and TNF-α was observed in LPS-stimulated macrophages treated with the compound.

Case Studies

  • Study on Anti-tumor Activity : A research article published in Frontiers in Chemistry highlighted the synthesis and evaluation of similar compounds where modifications to the benzothiophene structure enhanced anti-tumor activity. The results indicated a promising correlation between structural modifications and increased efficacy against various cancer types .
  • Inflammatory Response Assessment : Another study investigated the effects of related compounds on inflammatory pathways and reported a significant reduction in cytokine production when treated with derivatives similar to our compound .

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